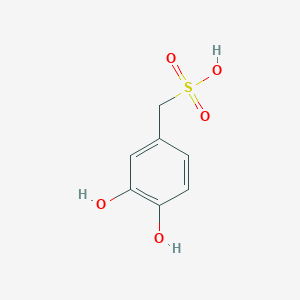(3,4-Dihydroxyphenyl)methanesulfonic acid
CAS No.: 79427-89-7
Cat. No.: VC17615168
Molecular Formula: C7H8O5S
Molecular Weight: 204.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79427-89-7 |
|---|---|
| Molecular Formula | C7H8O5S |
| Molecular Weight | 204.20 g/mol |
| IUPAC Name | (3,4-dihydroxyphenyl)methanesulfonic acid |
| Standard InChI | InChI=1S/C7H8O5S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3,8-9H,4H2,(H,10,11,12) |
| Standard InChI Key | ONTYUVGQYZATHC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CS(=O)(=O)O)O)O |
Introduction
Chemical Identity and Structural Features
The IUPAC name for this compound is (3,4-dihydroxyphenyl)methanesulfonic acid, and it is cataloged under CAS number 79427-89-7 . Its systematic name reflects the substitution pattern on the benzene ring: two hydroxyl groups at the 3rd and 4th positions and a methanesulfonic acid group (-CHSOH) at the 1st position. The molecular structure is defined by the SMILES notation C1=CC(=C(C=C1CS(=O)(=O)O)O)O, which encodes the connectivity of the aromatic ring, hydroxyl groups, and sulfonic acid moiety .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.20 g/mol | |
| CAS Number | 79427-89-7 | |
| Synonyms | SCHEMBL11069204, DTXSID40607279 | |
| InChI Key | ONTYUVGQYZATHC-UHFFFAOYSA-N |
The compound’s 3D conformation reveals a planar aromatic ring with hydroxyl groups in ortho positions, while the sulfonic acid group adopts a tetrahedral geometry around the sulfur atom . This arrangement influences its solubility and reactivity, particularly in aqueous environments.
| Hazard Type | GHS Statement | Precautionary Actions |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: Rinse eyes cautiously with water |
| Respiratory Irritation | H335: May cause respiratory irritation | P271: Use only in well-ventilated areas |
Exposure mitigation strategies include wearing protective gloves, eye protection, and ensuring adequate ventilation . In case of inhalation, immediate removal to fresh air is advised, while contaminated clothing must be removed and washed before reuse . Storage recommendations emphasize keeping the compound in a locked, well-ventilated container away from incompatible materials .
Applications and Research Significance
The compound’s primary documented use is restricted to research and development under technical supervision . Its dual functionality—aromatic hydroxyl groups and a sulfonic acid moiety—suggests potential applications in:
-
Organic Synthesis: As a catalyst or intermediate in acid-catalyzed reactions.
-
Materials Science: Incorporation into polymers or coatings for enhanced solubility or ionic conductivity.
-
Biochemical Studies: Probing enzyme interactions due to structural mimicry of natural phenolic compounds.
Further research is needed to explore these avenues, particularly in optimizing synthetic routes and characterizing biological activity.
Related Compounds and Structural Analogues
A structurally related compound, 3,4-dihydroxybenzenesulfonic acid (CAS 7134-09-0), differs in the placement of the sulfonic acid group directly on the benzene ring rather than a methylene spacer . This small structural variation significantly alters physicochemical properties; for instance, the direct attachment reduces steric hindrance, potentially increasing reactivity in electrophilic substitution reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume